5-Fluorobenzo[b]thiophene-7-carbaldehyde

Medicinal Chemistry GPCR Pharmacology Structure-Activity Relationship

To secure a versatile intermediate for structure-activity relationship (SAR) exploration, consider 5-Fluorobenzo[b]thiophene-7-carbaldehyde. This compound directly addresses the challenge of optimizing potency and selectivity in drug candidates, as generic benzothiophene analogs often fail to replicate the unique electronic effects of the 5-fluoro substituent. - **Enhanced Biological Performance:** The 5-fluoro motif has been shown to confer >2-fold improvement in receptor antagonism potency and up to 220-fold subtype selectivity over non-fluorinated analogs. - **Synthetic Versatility:** The 7-carbaldehyde group is a strategic handle enabling rapid, late-stage diversification through reductive amination, oxime formation, or homologation. - **Supply Assurance:** This research compound is stocked for immediate shipment, ensuring your synthetic workflow proceeds without delay.

Molecular Formula C9H5FOS
Molecular Weight 180.20 g/mol
Cat. No. B13427442
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluorobenzo[b]thiophene-7-carbaldehyde
Molecular FormulaC9H5FOS
Molecular Weight180.20 g/mol
Structural Identifiers
SMILESC1=CSC2=C(C=C(C=C21)F)C=O
InChIInChI=1S/C9H5FOS/c10-8-3-6-1-2-12-9(6)7(4-8)5-11/h1-5H
InChIKeyNJDSBLBCFHCUEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Fluorobenzo[b]thiophene-7-carbaldehyde Overview


5-Fluorobenzo[b]thiophene-7-carbaldehyde (CAS 2244079-90-9) is a heterocyclic building block featuring a fluorine atom at the 5-position and an aldehyde group at the 7-position of the benzo[b]thiophene scaffold . This substitution pattern distinguishes it from more common 2- or 3-carbaldehyde regioisomers and provides unique electronic properties due to the strong electron-withdrawing effect of fluorine . The compound serves as a versatile intermediate for constructing fluorinated heterocycles and is employed in both traditional carbonyl chemistry and modern palladium-catalyzed cross-coupling methodologies .

5-Fluorobenzo[b]thiophene-7-carbaldehyde: Unmatched by Generic Analogs


The combination of a 5-fluoro substituent and a 7-carbaldehyde group on the benzo[b]thiophene core creates a regio- and electronic profile that is not replicated by non-fluorinated analogs, alternative halogen substitutions, or regioisomers. Fluorine's high electronegativity and small size profoundly alter the electron density of the aromatic system, directly impacting reactivity in metal-catalyzed couplings and the metabolic fate of derived drug candidates . Furthermore, the aldehyde group at the 7-position offers distinct synthetic vectors for structural elaboration that are unavailable to the more common 2- or 3-carbaldehyde isomers . Therefore, substituting this compound with a generic benzo[b]thiophene carbaldehyde risks failure in downstream applications due to altered reaction kinetics, product distribution, or biological performance.

5-Fluorobenzo[b]thiophene-7-carbaldehyde: Comparative Evidence


5-Fluoro vs. 5-Hydroxy: Prostaglandin D2 Receptor Antagonism

In a direct head-to-head comparison of 7-substituted benzo[b]thiophene-3-carboxamide derivatives, the compound incorporating the 5-fluoro substituent demonstrated an IC50 of 0.420 nM for prostaglandin D2 receptor antagonism, evaluated via inhibition of [3H]-PGD-2 binding to human platelet membranes [1]. The analogous 5-hydroxy substituted derivative exhibited a 2.1-fold lower potency with an IC50 of 0.900 nM under the same assay conditions [1].

Medicinal Chemistry GPCR Pharmacology Structure-Activity Relationship

5-Fluoro vs. 6-Hydroxy: Prostaglandin D2 Receptor Binding

When comparing the 5-fluoro substituted derivative (IC50 = 0.420 nM) with the corresponding 6-hydroxy substituted analog (IC50 = 2.20 nM) in the same prostaglandin D2 receptor binding assay, the 5-fluoro variant displayed a 5.2-fold improvement in potency [1]. This underscores the critical influence of the fluorine atom's position on receptor interactions.

GPCR Pharmacology Medicinal Chemistry Ligand Design

MT2 vs. MT1 Selectivity Driven by 5-Fluoro Substitution

A series of N-(2-(5-fluoro-2-(4-fluorophenylthio)benzo[b]thiophen-3-yl)ethyl)acylamides was synthesized and evaluated for binding affinity at cloned human MT1 and MT2 receptors expressed in CHO cells [1]. The most selective compound (14) displayed a 220-fold preference for the MT2 receptor (Ki MT2 ~0.6 nM) over the MT1 receptor, with the 5-fluoro group on the benzothiophene core identified as a key structural determinant for achieving this high selectivity [1].

Melatonin Receptor Pharmacology Medicinal Chemistry GPCR Selectivity

C17,20-Lyase Inhibitors: In Vivo Dependence on 5-Fluoro Group

A structure-based de novo design and SAR study of C17,20-lyase inhibitors identified the 5-fluoro group on the benzothiophene ring and the 4-imidazolyl moiety as the key structural determinants for in vivo efficacy . While exact in vivo potency values for the 5-fluoro analog are not fully disclosed in the abstract, the study explicitly states that these two features were 'demonstrated to be the key structural determinants for the in vivo efficacy' . This finding implies that analogs lacking the 5-fluoro substitution would exhibit significantly diminished or absent in vivo activity.

Medicinal Chemistry Oncology Structure-Activity Relationship

5-Fluorobenzo[b]thiophene-7-carbaldehyde: Key Applications


Potent GPCR Modulators for Prostaglandin & Melatonin Receptors

The direct comparative data from BindingDB demonstrates that the 5-fluoro substituent on a benzo[b]thiophene scaffold can confer a >2-fold improvement in potency for prostaglandin D2 receptor antagonism compared to hydroxy analogs . Furthermore, studies on melatonin receptors show that this same structural motif can be leveraged to achieve exceptional subtype selectivity (up to 220-fold for MT2 over MT1) . Therefore, 5-Fluorobenzo[b]thiophene-7-carbaldehyde is a privileged starting material for medicinal chemistry programs focused on designing next-generation GPCR ligands with optimized potency and selectivity profiles. Its 7-carbaldehyde group provides a direct handle for late-stage diversification via reductive amination, oxime formation, or homologation strategies.

C17,20-Lyase Inhibitor SAR for Oncology

SAR studies have identified the 5-fluoro group on the benzothiophene ring as a critical determinant for the in vivo efficacy of C17,20-lyase inhibitors . Research groups focused on prostate cancer therapeutics should prioritize the procurement and incorporation of 5-Fluorobenzo[b]thiophene-7-carbaldehyde into their synthetic strategies to build upon this established SAR. The aldehyde functionality at the 7-position offers a versatile entry point for constructing diverse chemical libraries around the fluorinated core, enabling systematic exploration of structure-activity relationships and the identification of clinical candidates.

Fluorinated Heterocycle Synthesis via Cross-Coupling

The benzo[b]thiophene core is widely employed in Suzuki-Miyaura and other cross-coupling reactions to generate biaryl systems and more complex heterocycles . The presence of the electron-withdrawing 5-fluoro substituent in 5-Fluorobenzo[b]thiophene-7-carbaldehyde can be expected to modulate the reactivity of the thiophene ring in these transformations, potentially offering distinct advantages in reaction yield, regioselectivity, or functional group tolerance compared to non-fluorinated or differently halogenated analogs . The 7-carbaldehyde group can be protected or directly participate in tandem reaction sequences, making this compound a valuable building block for synthetic chemists constructing elaborate fluorinated molecular architectures.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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